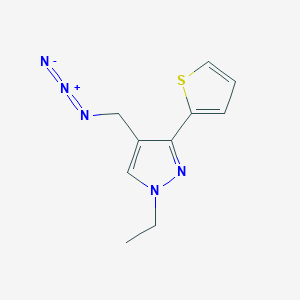
4-(azidométhyl)-1-éthyl-3-(thiophén-2-yl)-1H-pyrazole
Vue d'ensemble
Description
The compound “4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole” is a complex organic molecule. It contains an azide group (-N3), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), and a pyrazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms) .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For example, thiophene derivatives can be synthesized using the Gewald reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azide, thiophene, and pyrazole groups would significantly influence its structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, similar compounds can undergo a variety of reactions. For example, thiophene rings can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiophene is a colorless liquid with a benzene-like odor .Applications De Recherche Scientifique
Sciences des Matériaux : Agent de réticulation
Le groupe azoture dans le composé présente une réactivité exceptionnelle, ce qui en fait un membre polyvalent de la famille en chimie et en science des matériaux. Une application proéminente est celle d'agent de réticulation en chimie des polymères. Le groupe azoture peut subir une cycloaddition dipolaire-1,3 de Huisgen catalysée par le cuivre (I) régiosélective avec des alcynes pour produire des 1,2,3-triazoles . Cette réaction est cruciale pour modifier les propriétés physiques des polymères, améliorant l'efficacité des dispositifs à base de polymères tels que les piles à combustible à membrane, les cellules solaires organiques (OSC), les diodes électroluminescentes (LED) et les transistors à effet de champ organiques (OFET) .
Matériaux énergétiques : Libération d'azote
Les azotures organiques sont connus pour leur capacité à libérer de l'azote lors de l'activation thermique ou de la photolyse. Cette libération s'accompagne d'une production considérable d'énergie, ce qui rend des composés comme le 4-(azidométhyl)-1-éthyl-3-thiophén-2-ylpyrazole intéressants en tant que matériaux hautement énergétiques . Ils peuvent être utilisés dans des applications où une libération contrôlée d'énergie est requise, comme dans les propergols et les explosifs.
Chimie des polymères : Génération de nitrène
La décomposition thermique des azotures conduit à la formation de nitrènes hautement réactifs. Ces nitrènes sont efficaces dans la réticulation des polymères, qui est un processus utilisé pour améliorer la résistance mécanique et la stabilité thermique des polymères . Cette application est importante dans la création de matériaux robustes pour diverses utilisations industrielles.
Chimie médicinale : Synthèse de molécules bioactives
Le fragment thiophène présent dans le composé se retrouve dans de nombreuses molécules bioactives présentant diverses activités biologiques. Il peut servir de précurseur pour la synthèse de nouveaux composés ayant des propriétés anti-inflammatoires, antimicrobiennes et antitumorales potentielles . Cela le rend précieux dans le domaine de la découverte et du développement de médicaments.
Synthèse organique : Formation de composés hétérocycliques
Le composé peut être utilisé comme matière de départ pour la synthèse de divers composés hétérocycliques. Ces composés, tels que les dérivés de la pyrimidine-2-thiol, du pyrazole et du pyrane, présentent d'immenses activités biologiques associées à eux, notamment des propriétés antioxydantes et anti-inflammatoires .
Photopolymérisation : Applications en photochimie
En raison de la propension du groupe azoture à subir une photolyse, le composé peut être utilisé dans des processus de photopolymérisation. Cette application est particulièrement pertinente dans le développement de photorésistances et d'autres matériaux sensibles à la lumière utilisés dans l'industrie électronique .
Mécanisme D'action
The mechanism of action of AZP is not yet fully understood. However, it is believed that AZP acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and the inhibition of these enzymes can lead to an increased concentration of the drugs or compounds in the body. It is also believed that AZP acts as an antioxidant, which means that it can protect cells from the damaging effects of free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of AZP are not yet fully understood. However, it is believed that AZP may have a variety of beneficial effects on the body. For example, it is believed that AZP may have anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, AZP has been shown to increase the production of nitric oxide, which is a molecule that plays an important role in cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages to using AZP in laboratory experiments. For example, AZP is a relatively inexpensive compound and is readily available. Additionally, AZP is a stable compound and is not easily degraded. Finally, AZP is a versatile compound that can be used in a variety of ways, such as the synthesis of novel compounds and the study of biochemical pathways.
However, there are also some limitations to using AZP in laboratory experiments. For example, AZP is a highly reactive compound and can interact with other compounds, which can lead to unexpected results. Additionally, AZP is a relatively new compound and its effects are not yet fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for research involving AZP. For example, further research is needed to better understand the biochemical and physiological effects of AZP. Additionally, research is needed to explore the potential therapeutic applications of AZP, such as its use as an anti-inflammatory and anticancer agent. Finally, research is needed to explore the potential of AZP as a drug delivery system, as well as its potential use in the synthesis of novel compounds.
Safety and Hazards
Propriétés
IUPAC Name |
4-(azidomethyl)-1-ethyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-2-15-7-8(6-12-14-11)10(13-15)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVNWZPBCIJUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



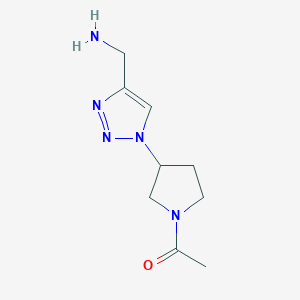



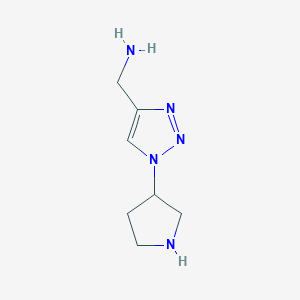
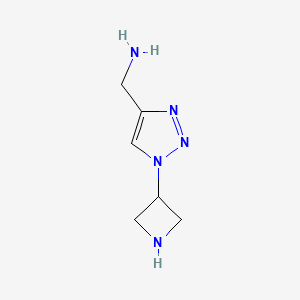
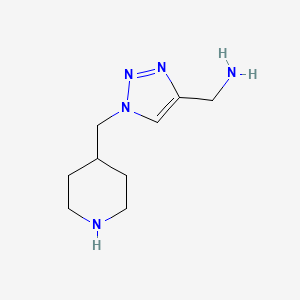


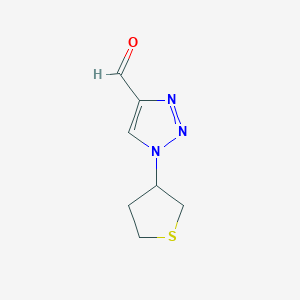
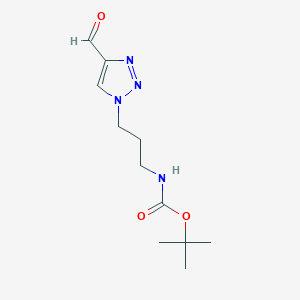

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)
